molecular formula C12H15NO3 B13914485 2-(Diethylcarbamoyl)benzoic acid CAS No. 4166-52-3

2-(Diethylcarbamoyl)benzoic acid

Cat. No.: B13914485
CAS No.: 4166-52-3
M. Wt: 221.25 g/mol
InChI Key: JTRKMJYNFCVDEH-UHFFFAOYSA-N
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Description

2-(Diethylcarbamoyl)benzoic acid is a chemical compound that is a derivative of benzoic acid. It is known for its role as a metabolite of N,N-diethyl-m-toluamide (DEET), which is a common active ingredient in insect repellents . This compound has garnered interest due to its various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diethylcarbamoyl)benzoic acid typically involves the reaction of benzoic acid derivatives with diethylamine. One common method is the reaction of 2-chlorobenzoic acid with diethylamine under basic conditions to form the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is subjected to rigorous quality control measures to meet industry standards .

Biological Activity

2-(Diethylcarbamoyl)benzoic acid, also known as diethylcarbamoyl benzoic acid (DCBA), is a compound that has gained attention for its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and potential applications in various fields, particularly in pharmacology and toxicology.

Chemical Structure and Properties

This compound is characterized by its benzoic acid backbone with a diethylcarbamoyl substituent. The structure can be represented as follows:

C11H15NO2\text{C}_11\text{H}_{15}\text{N}\text{O}_2

This compound exhibits properties that may influence its biological activity, including lipophilicity and the ability to form hydrogen bonds.

Biological Activity Overview

The biological activity of DCBA has been studied in several contexts, including its role as a metabolite of N,N-diethyl-m-toluamide (DEET), a widely used insect repellent. Research suggests that DCBA may have implications in cardiovascular health and potential neurotoxic effects.

1. Metabolism and Toxicity

DCBA is primarily recognized as a metabolite of DEET. Studies have shown that exposure to DEET can lead to detectable levels of DCBA in urine, indicating systemic absorption and metabolism. A study involving participants from the National Health and Nutrition Examination Survey (NHANES) revealed associations between urinary concentrations of DCBA and cardiovascular disease (CVD) outcomes, suggesting a possible link between DEET exposure and adverse health effects .

2. Cardiovascular Effects

Research has indicated that higher urinary concentrations of DCBA correlate with increased risk factors for cardiovascular diseases. Specifically, logistic regression analyses adjusted for various confounding factors demonstrated a significant association between DCBA levels and CVD risk, highlighting the need for further investigation into the compound's potential cardiotoxicity .

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes involved in metabolic pathways, suggesting that DCBA may interact with enzymes critical for cardiovascular function.
  • Neurotoxicity : Evidence from animal studies indicates that exposure to high levels of DEET may result in neurotoxic symptoms, potentially linked to its metabolites like DCBA .

Case Study 1: Cardiovascular Risk Assessment

A population-based study assessed the relationship between urinary DCBA levels and cardiovascular health among adults aged 30 years and older. The study found that individuals with higher concentrations of DCBA had an increased risk of developing coronary heart disease (CHD), emphasizing the need for monitoring exposure levels in populations using DEET-containing products .

Case Study 2: Neurotoxic Effects

In another investigation focused on occupational exposure to DEET, several cases were reported where individuals exhibited symptoms such as hypotension and neurological disturbances after high-dose exposure. These findings suggest that metabolites like DCBA may contribute to these adverse effects through mechanisms involving central nervous system toxicity .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological ActivityNotes
This compoundCarbamate derivativePotential cardiotoxicityMetabolite of DEET
DiethylcarbamateCarbamateEnzyme inhibitionUsed in various organic reactions
N,N-Diethyl-m-toluamideInsect repellentNeurotoxic effectsParent compound of DCBA

Properties

CAS No.

4166-52-3

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

2-(diethylcarbamoyl)benzoic acid

InChI

InChI=1S/C12H15NO3/c1-3-13(4-2)11(14)9-7-5-6-8-10(9)12(15)16/h5-8H,3-4H2,1-2H3,(H,15,16)

InChI Key

JTRKMJYNFCVDEH-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=CC=CC=C1C(=O)O

Origin of Product

United States

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